Benzyl (1,3-dibromopropan-2-yl)carbamate
Description
Benzyl (1,3-dibromopropan-2-yl)carbamate is a brominated carbamate derivative characterized by a central propane backbone substituted with two bromine atoms at the 1- and 3-positions and a carbamate group linked to a benzyl moiety at the 2-position. Carbamates are widely studied for their enzyme-inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their utility in prodrug design and chemical synthesis . The bromine substituents in this compound may enhance electrophilicity, making it a candidate for nucleophilic substitution reactions or as a precursor in targeted drug delivery systems.
Properties
CAS No. |
115705-75-4 |
|---|---|
Molecular Formula |
C11H13Br2NO2 |
Molecular Weight |
351.03 g/mol |
IUPAC Name |
benzyl N-(1,3-dibromopropan-2-yl)carbamate |
InChI |
InChI=1S/C11H13Br2NO2/c12-6-10(7-13)14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI Key |
NVLGYZUHIJMLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (1,3-dibromopropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 1,3-dibromopropane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl (1,3-dibromopropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted carbamates
- Carbonyl compounds
- Amines
Scientific Research Applications
Chemistry: Benzyl (1,3-dibromopropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized carbamates.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of benzyl (1,3-dibromopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. The dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with active site residues of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Benzyl (1,3-dibromopropan-2-yl)carbamate, a comparative analysis with structurally analogous carbamates is presented below. Key differences in substituents, biological activity, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Differences
Substituent Effects on Reactivity: The bromine atoms in this compound likely increase electrophilicity compared to analogues with chlorophenyl (Compound 28) or benzyl (Compound 2) groups. This property could make it more reactive in alkylation or cross-coupling reactions. PABC (para-amino benzyl carbamate) lacks halogens but incorporates an amino group critical for self-immolation in prodrugs, a feature absent in the target compound .
Enzyme Inhibition Profiles: Compounds 23 and 28 exhibit superior BChE selectivity and potency compared to the target compound, suggesting that electron-withdrawing groups (e.g., 3-chlorophenyl) enhance inhibitory activity .
Applications in Drug Design :
- The target compound’s bromine atoms may position it as a precursor for radiopharmaceuticals or covalent inhibitors, whereas PABC is specialized for controlled drug release .
- tert-Butyl carbamate () serves primarily as a protecting group, highlighting the versatility of carbamates in synthetic strategies .
Contradictions and Limitations
- While Compound 28 achieves nanomolar-level BChE inhibition, the target compound’s activity remains uncharacterized in the provided evidence, necessitating further empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
